Leukotriène A4 ester méthylique

Vue d'ensemble

Description

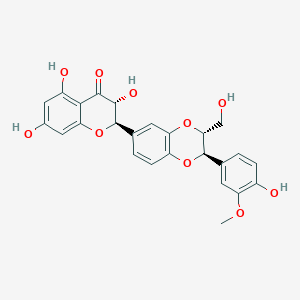

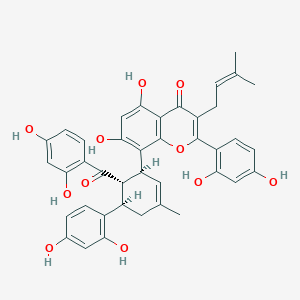

Leukotriene A4 methyl ester is a derivative of leukotriene A4, which is a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. Leukotriene A4 methyl ester is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in inflammatory responses and is involved in various biological processes.

Applications De Recherche Scientifique

Leukotriene A4 methyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other leukotrienes and related compounds.

Biology: Studied for its role in inflammatory responses and cell signaling.

Industry: Utilized in the production of leukotriene inhibitors and other therapeutic agents.

Mécanisme D'action

Leukotriene A4 methyl ester exerts its effects through its conversion to active leukotrienes, such as leukotriene B4 and leukotriene C4. These compounds bind to specific receptors on target cells, leading to the activation of signaling pathways that promote inflammation. The primary molecular targets include leukotriene receptors and enzymes involved in leukotriene biosynthesis .

Similar Compounds:

Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.

Leukotriene C4: Involved in smooth muscle contraction and increased vascular permeability.

Leukotriene D4: Similar to leukotriene C4 but with additional biological activities.

Leukotriene E4: The final product in the leukotriene biosynthesis pathway.

Uniqueness: Leukotriene A4 methyl ester is unique due to its role as a precursor in the biosynthesis of various leukotrienes. Its stability as a methyl ester allows for easier handling and storage compared to the free acid form .

Analyse Biochimique

Biochemical Properties

Leukotriene A4 methyl ester plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with leukotriene A4 hydrolase and leukotriene C4 synthase. Leukotriene A4 hydrolase converts leukotriene A4 methyl ester into leukotriene B4, a potent chemoattractant for neutrophils. Leukotriene C4 synthase, on the other hand, converts leukotriene A4 methyl ester into leukotriene C4, which is involved in smooth muscle contraction and increased vascular permeability .

Cellular Effects

Leukotriene A4 methyl ester influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In immune cells, leukotriene A4 methyl ester is involved in the production of inflammatory cytokines and chemokines, leading to the recruitment of immune cells to sites of inflammation. This compound also plays a role in the regulation of vascular permeability and smooth muscle contraction, impacting conditions such as asthma and allergic reactions .

Molecular Mechanism

The molecular mechanism of leukotriene A4 methyl ester involves its conversion by specific enzymes. Leukotriene A4 hydrolase catalyzes the hydrolysis of leukotriene A4 methyl ester to leukotriene B4, which then binds to its receptors on immune cells, promoting chemotaxis and activation. Leukotriene C4 synthase catalyzes the conjugation of leukotriene A4 methyl ester with glutathione to form leukotriene C4, which binds to cysteinyl leukotriene receptors, leading to smooth muscle contraction and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene A4 methyl ester can change over time. The compound is relatively stable, but its free acid form is highly unstable. Over time, leukotriene A4 methyl ester can be hydrolyzed to its free acid form, which then participates in further biochemical reactions. Long-term studies have shown that leukotriene A4 methyl ester can have sustained effects on cellular function, particularly in the context of inflammation and immune response .

Dosage Effects in Animal Models

The effects of leukotriene A4 methyl ester vary with different dosages in animal models. At low doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At high doses, leukotriene A4 methyl ester can lead to toxic effects, including excessive inflammation and tissue damage. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .

Metabolic Pathways

Leukotriene A4 methyl ester is involved in several metabolic pathways. It is synthesized from arachidonic acid by the action of 5-lipoxygenase. Once formed, leukotriene A4 methyl ester can be converted to leukotriene B4 by leukotriene A4 hydrolase or to leukotriene C4 by leukotriene C4 synthase. These metabolic pathways are crucial for the regulation of inflammatory responses and the production of other bioactive leukotrienes .

Transport and Distribution

Within cells and tissues, leukotriene A4 methyl ester is transported and distributed by specific transporters and binding proteins. It can be taken up by immune cells, where it is converted to other leukotrienes. The distribution of leukotriene A4 methyl ester within tissues is influenced by its interactions with transport proteins and its conversion to other bioactive compounds .

Subcellular Localization

Leukotriene A4 methyl ester is localized in various subcellular compartments, depending on the cell type and its state of activation. In immune cells, it is primarily found in the cytoplasm, where it interacts with enzymes involved in leukotriene biosynthesis. The subcellular localization of leukotriene A4 methyl ester can affect its activity and function, particularly in the context of inflammation and immune responses .

Méthodes De Préparation

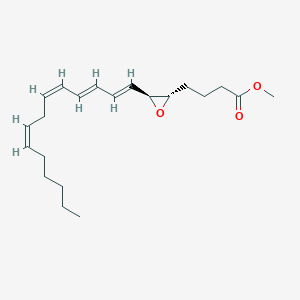

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the use of sulfonium ylid chemistry, although the Wittig reaction is also a viable alternative .

Industrial Production Methods: Industrial production of leukotriene A4 methyl ester typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The compound is often supplied in a solution of triethylamine and hexane to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form leukotriene B4 or leukotriene C4.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and specific oxidases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like thiols and amines are often employed.

Major Products:

Leukotriene B4: Formed via oxidation by leukotriene A4 hydrolase.

Leukotriene C4: Formed via conjugation with glutathione.

Propriétés

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424293 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73466-12-3 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?

A1: The molecular formula of leukotriene A4 methyl ester is C21H32O3, and its molecular weight is 332.48 g/mol.

Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?

A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:

- Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]

- Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []

- Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]

Q3: How can researchers access deuterated versions of LTA4 methyl ester?

A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]

Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?

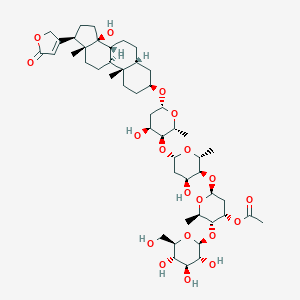

A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]

Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?

A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []

Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?

A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]

Q7: Are there other enzymes that can metabolize LTA4 methyl ester?

A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []

Q8: What are the potential applications of LTA4 methyl ester?

A8: LTA4 methyl ester serves as a valuable tool in various research areas:

- Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]

- Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]

- Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]

Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?

A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.